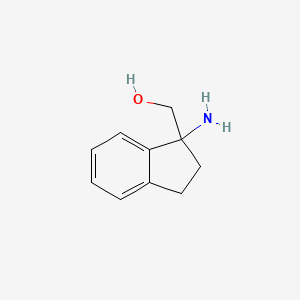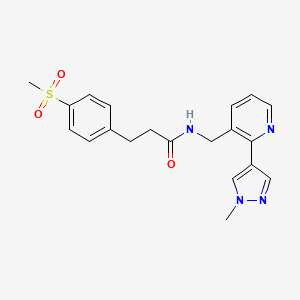![molecular formula C23H27N3O2 B2517372 1-butyl-4-[1-(2-phénoxyéthyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 912896-34-5](/img/structure/B2517372.png)
1-butyl-4-[1-(2-phénoxyéthyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a heterocyclic compound that is presumed to have a complex structure involving a benzimidazole group and a pyrrolidinone moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their properties. For instance, the first paper discusses a compound with a pyrazolopyrimidinone structure, which shares some similarities with the benzimidazole group in terms of nitrogen-containing heterocycles . The second paper involves the synthesis of a diamine monomer with a pyridine unit, which is structurally related to the pyrrolidinone ring in the compound of interest .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions, as seen in the papers provided. In the first paper, the compound was synthesized using a one-pot method, which is advantageous for its simplicity and efficiency . The second paper describes a more complex synthesis route involving the Friedel–Crafts acylation and nucleophilic substitution reactions to obtain the desired aromatic diamine monomer . These methods could potentially be adapted for the synthesis of 1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods and X-ray crystallography. The first paper provides an example of this, where the structure of the synthesized compound was determined using FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of 1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, ensuring a comprehensive understanding of its geometry and electronic configuration.
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of the specific compound , they do offer insights into the reactivity of similar heterocyclic compounds. For example, the first paper could imply that the compound may have interesting electronic properties that could influence its reactivity, as suggested by the investigation of its molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) . The second paper does not provide direct information on chemical reactions but does discuss the synthesis of polyimides from related monomers, which could suggest potential polymerization reactions for the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their potential applications. The first paper indicates that the compound studied has non-linear optical (NLO) properties, which could be relevant for materials science applications . The second paper highlights the exceptional thermal and thermooxidative stability of the synthesized polyimides, as well as their solubility in various solvents . These properties are important for understanding the behavior of the compound under different conditions and could be indicative of the properties of 1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one.
Applications De Recherche Scientifique
- Ciblage du métabolisme mitochondrial: Les chercheurs étudient son potentiel en tant qu'agent anticancéreux en perturbant le métabolisme mitochondrial. Le composé peut inhiber les voies de production d'énergie, conduisant à l'apoptose des cellules cancéreuses .
- Analogue d'Erastin: En raison de sa similitude structurale avec l'erastin, un inducteur de ferroptose bien connu, les scientifiques explorent son potentiel en tant que thérapie alternative ou complémentaire pour le traitement du cancer .
- Effets neuroprotecteurs: Des études suggèrent que ce composé présente des propriétés neuroprotectrices. Il peut atténuer le stress oxydatif, l'inflammation et les dommages neuronaux, ce qui le rend pertinent pour les affections neurodégénératives comme les maladies d'Alzheimer et de Parkinson .
- Modulation des récepteurs du glutamate: Les chercheurs étudient son impact sur les récepteurs du glutamate, qui jouent un rôle crucial dans la transmission synaptique et la santé neuronale .
- Inhibition de la réplication virale: Les recherches se concentrent sur sa capacité à inhiber la réplication virale. Il peut interférer avec des enzymes ou des processus viraux essentiels, ce qui en fait un candidat antiviral potentiel .
- Vasodilatation et régulation de la pression artérielle: Les scientifiques explorent son impact sur la fonction vasculaire. Le composé peut favoriser la vasodilatation, affectant la régulation de la pression artérielle .
- Diabète de type 2 et sensibilité à l'insuline: Des études préliminaires suggèrent qu'il pourrait améliorer la sensibilité à l'insuline et le métabolisme du glucose. Les chercheurs étudient son potentiel en tant que thérapie adjuvante pour le diabète de type 2 .
- Sondes chimiques: Les chercheurs l'utilisent comme une sonde chimique pour étudier des processus biologiques spécifiques. Sa structure unique permet des investigations ciblées dans des contextes cellulaires et moléculaires .
- Chimie médicinale: Le composé sert de point de départ pour la conception de nouveaux dérivés ayant des propriétés pharmacologiques améliorées. Les chimistes médicinaux explorent des modifications pour améliorer son efficacité et sa sécurité .
Recherche anticancéreuse
Neuroprotection et maladies neurodégénératives
Recherche antivirale
Recherche cardiovasculaire
Troubles métaboliques
Biologie chimique et découverte de médicaments
Propriétés
IUPAC Name |
1-butyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-3-13-25-17-18(16-22(25)27)23-24-20-11-7-8-12-21(20)26(23)14-15-28-19-9-5-4-6-10-19/h4-12,18H,2-3,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAXCVROTITAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)
![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)




![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)



![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)
